molecular formula C11H14BrNO B1585626 N-Isobutyl 2-bromobenzamide CAS No. 88358-26-3

N-Isobutyl 2-bromobenzamide

Cat. No.: B1585626
CAS No.: 88358-26-3
M. Wt: 256.14 g/mol
InChI Key: UNFJEINMGBRHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isobutyl 2-bromobenzamide is an organic compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol. This compound is characterized by the presence of a bromine atom attached to the benzamide structure, which includes an isobutyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl 2-bromobenzamide typically involves the bromination of N-isobutylbenzamide. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl 2-bromobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form N-isobutylbenzamide using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the isobutyl group can lead to the formation of carboxylic acids or aldehydes.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Substitution: Formation of N-isobutyl 2-azidobenzamide or N-isobutyl 2-thiobenzamide.

    Reduction: Formation of N-isobutylbenzamide.

    Oxidation: Formation of N-isobutyl 2-carboxybenzamide or N-isobutyl 2-formylbenzamide.

Scientific Research Applications

N-Isobutyl 2-bromobenzamide has several scientific research applications:

    Diagnostic Imaging: Derivatives of this compound have been studied for their potential in diagnostic imaging, particularly for melanotic melanoma.

    Chemical Synthesis and Catalysis: It is used in various chemical synthesis processes, including Z- to E-alkene isomerizations and double carbon-carbon bond formations.

    Environmental and Biological Applications: The compound and its derivatives are studied for their biodegradation by bacterial species and their potential as antipsychotic agents.

Mechanism of Action

The mechanism of action of N-Isobutyl 2-bromobenzamide involves its interaction with specific molecular targets and pathways. For instance, in diagnostic imaging, the compound’s derivatives interact with melanin in melanoma cells, allowing for targeted imaging. In chemical synthesis, it acts as a catalyst or intermediate in various organic reactions, facilitating the formation of desired products through specific reaction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Isobutylbenzamide: Lacks the bromine atom, resulting in different reactivity and applications.

    2-Bromobenzamide: Lacks the isobutyl group, affecting its solubility and interaction with other molecules.

    N-Isobutyl 4-bromobenzamide: Bromine atom is positioned differently, leading to variations in chemical behavior and applications.

Uniqueness

N-Isobutyl 2-bromobenzamide is unique due to the specific positioning of the bromine atom and the isobutyl group, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized applications such as diagnostic imaging and complex organic synthesis .

Properties

IUPAC Name

2-bromo-N-(2-methylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8(2)7-13-11(14)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFJEINMGBRHJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351811
Record name N-ISOBUTYL 2-BROMOBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88358-26-3
Record name 2-Bromo-N-(2-methylpropyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88358-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-ISOBUTYL 2-BROMOBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Isobutyl 2-bromobenzamide
Reactant of Route 2
Reactant of Route 2
N-Isobutyl 2-bromobenzamide
Reactant of Route 3
Reactant of Route 3
N-Isobutyl 2-bromobenzamide
Reactant of Route 4
Reactant of Route 4
N-Isobutyl 2-bromobenzamide
Reactant of Route 5
Reactant of Route 5
N-Isobutyl 2-bromobenzamide
Reactant of Route 6
Reactant of Route 6
N-Isobutyl 2-bromobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.